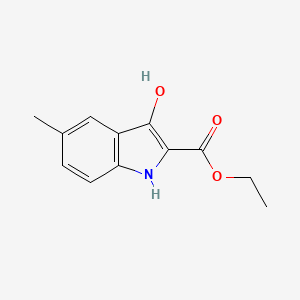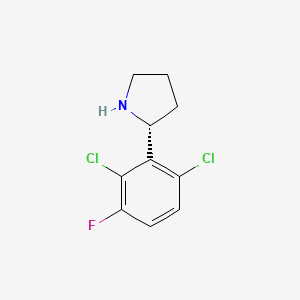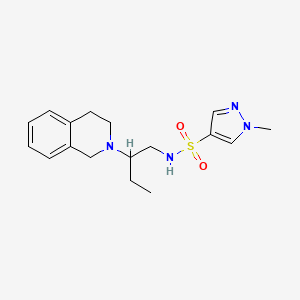
N-(2-(3,4-Dihydroisoquinolin-2(1H)-yl)butyl)-1-methyl-1H-pyrazole-4-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(3,4-Dihydroisoquinolin-2(1H)-yl)butyl)-1-methyl-1H-pyrazole-4-sulfonamide is a complex organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a dihydroisoquinoline moiety, a butyl chain, a methyl-pyrazole ring, and a sulfonamide group. It has garnered significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3,4-Dihydroisoquinolin-2(1H)-yl)butyl)-1-methyl-1H-pyrazole-4-sulfonamide typically involves multi-step reactions. One common approach is the reaction of 3,4-dihydroisoquinoline with butyl bromide to form the butylated intermediate. This intermediate is then reacted with 1-methyl-1H-pyrazole-4-sulfonyl chloride under basic conditions to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane or toluene and bases like triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
化学反应分析
Types of Reactions
N-(2-(3,4-Dihydroisoquinolin-2(1H)-yl)butyl)-1-methyl-1H-pyrazole-4-sulfonamide undergoes various chemical reactions, including:
Oxidation: The dihydroisoquinoline moiety can be oxidized to form isoquinoline derivatives.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: The butyl chain and pyrazole ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic or acidic conditions.
Major Products
The major products formed from these reactions include isoquinoline derivatives, amines, and substituted pyrazole compounds .
科学研究应用
N-(2-(3,4-Dihydroisoquinolin-2(1H)-yl)butyl)-1-methyl-1H-pyrazole-4-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of novel materials and as a catalyst in various chemical reactions.
作用机制
The mechanism of action of N-(2-(3,4-Dihydroisoquinolin-2(1H)-yl)butyl)-1-methyl-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can disrupt various biochemical pathways, leading to therapeutic effects such as reduced inflammation or inhibited cancer cell growth .
相似化合物的比较
Similar Compounds
2-(Substituted phenyl)-3,4-dihydroisoquinolin-2-iums: These compounds share the dihydroisoquinoline core and exhibit antifungal activity.
3,4-Dihydroisoquinoline-2(1H)-carboxamide derivatives: Known for their antidepressant and anticonvulsant properties.
3-(3,4-Dihydroisoquinolin-2(1H)-ylsulfonyl)benzoic acids: Act as selective inhibitors of specific enzymes.
Uniqueness
N-(2-(3,4-Dihydroisoquinolin-2(1H)-yl)butyl)-1-methyl-1H-pyrazole-4-sulfonamide is unique due to its combination of structural features, including the pyrazole ring and sulfonamide group, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for diverse scientific research and potential therapeutic applications .
属性
分子式 |
C17H24N4O2S |
|---|---|
分子量 |
348.5 g/mol |
IUPAC 名称 |
N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)butyl]-1-methylpyrazole-4-sulfonamide |
InChI |
InChI=1S/C17H24N4O2S/c1-3-16(10-19-24(22,23)17-11-18-20(2)13-17)21-9-8-14-6-4-5-7-15(14)12-21/h4-7,11,13,16,19H,3,8-10,12H2,1-2H3 |
InChI 键 |
TZIUICXLPVXIBE-UHFFFAOYSA-N |
规范 SMILES |
CCC(CNS(=O)(=O)C1=CN(N=C1)C)N2CCC3=CC=CC=C3C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


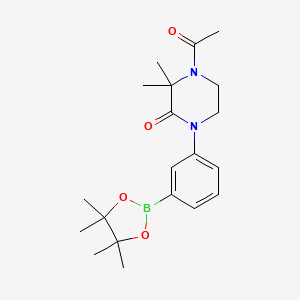
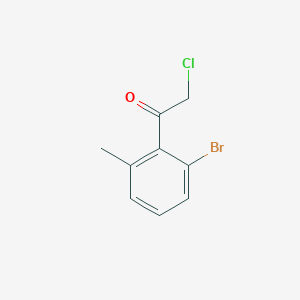
![2-(Furo[2,3-b]pyridin-5-yl)acetic acid](/img/structure/B12951469.png)

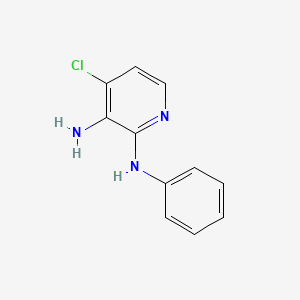
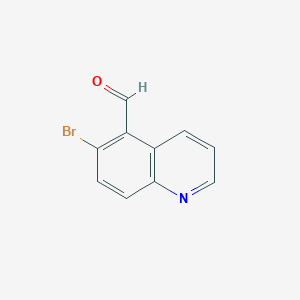
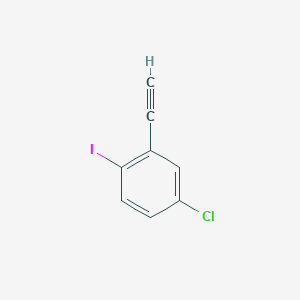
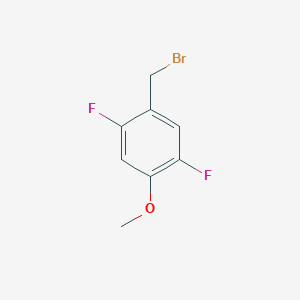
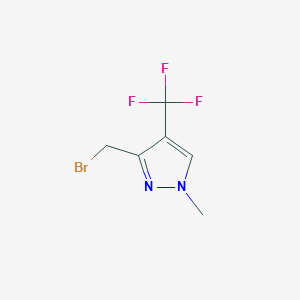
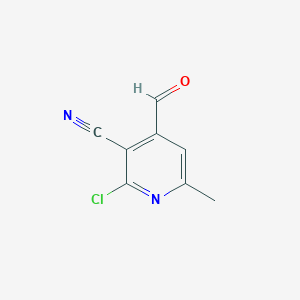
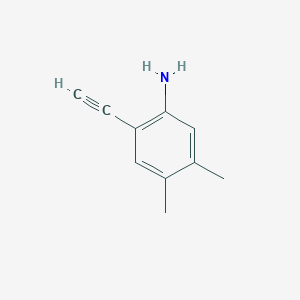
![4-Methyl-1H-imidazo[4,5-c]pyridin-2(3H)-one](/img/structure/B12951532.png)
